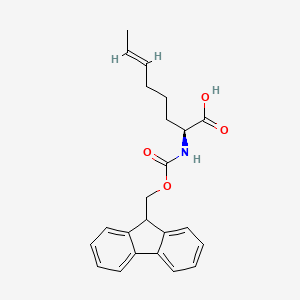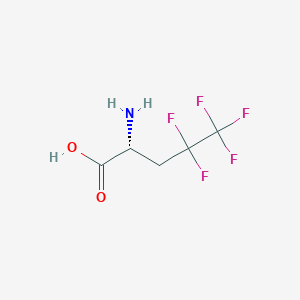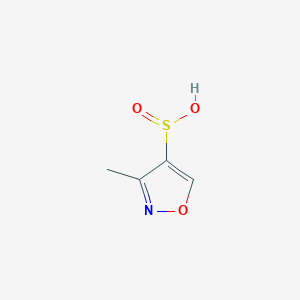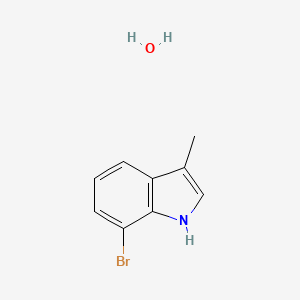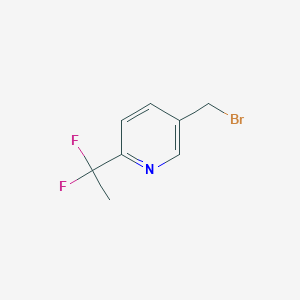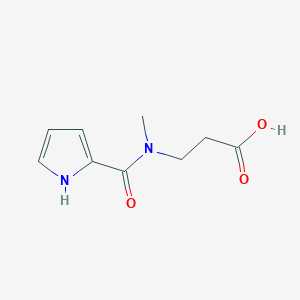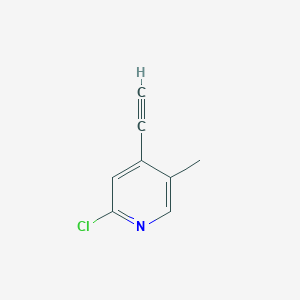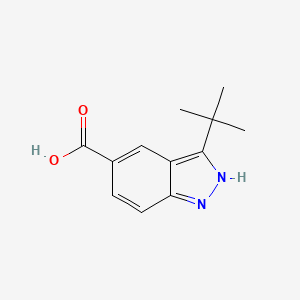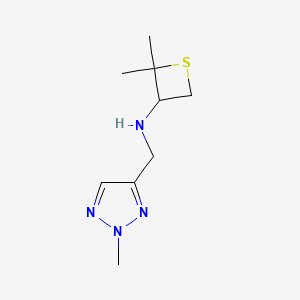
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine is a heterocyclic compound that contains a thietane ring, a triazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a halogenated alkane and a thiol.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves reacting an alkyne with an azide in the presence of a copper catalyst.
Attachment of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thietane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the amine group, potentially leading to the formation of dihydrotriazoles or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles and secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thietane ring can provide steric bulk and electronic effects. The amine group can act as a nucleophile or base, facilitating various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Similar in having a heterocyclic ring and an amine group.
1,2,3-Triazole Derivatives: Share the triazole ring structure and exhibit similar reactivity and applications.
Thietane Derivatives: Compounds containing the thietane ring, which can undergo similar chemical reactions.
Uniqueness
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine is unique due to the combination of the thietane and triazole rings in a single molecule. This structural feature imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H16N4S |
|---|---|
Molecular Weight |
212.32 g/mol |
IUPAC Name |
2,2-dimethyl-N-[(2-methyltriazol-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H16N4S/c1-9(2)8(6-14-9)10-4-7-5-11-13(3)12-7/h5,8,10H,4,6H2,1-3H3 |
InChI Key |
KNIMFYLASXYUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NCC2=NN(N=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


